Isocyanatocarbonyl chloride

CAS No.: 27738-96-1

Cat. No.: VC3701559

Molecular Formula: C2ClNO2

Molecular Weight: 105.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27738-96-1 |

|---|---|

| Molecular Formula | C2ClNO2 |

| Molecular Weight | 105.48 g/mol |

| IUPAC Name | N-(oxomethylidene)carbamoyl chloride |

| Standard InChI | InChI=1S/C2ClNO2/c3-2(6)4-1-5 |

| Standard InChI Key | VBBUFMFZDHLELS-UHFFFAOYSA-N |

| SMILES | C(=NC(=O)Cl)=O |

| Canonical SMILES | C(=NC(=O)Cl)=O |

Introduction

Chemical Identity and Structure

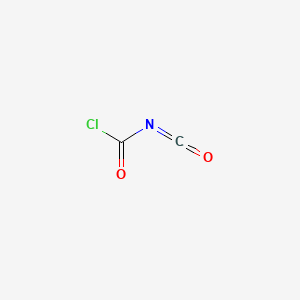

Isocyanatocarbonyl chloride, also known by its IUPAC name N-(oxomethylidene)carbamoyl chloride, is characterized by its unique dual functionality. The compound has a molecular formula of C2ClNO2 and a molecular weight of 105.48 g/mol. Its structure features both an isocyanate group (R−N=C=O) and a carbonyl chloride (COCl) functional group, giving it distinctive chemical properties and reactivity patterns.

The structural representation can be described using various chemical notations:

-

InChI: InChI=1S/C2ClNO2/c3-2(6)4-1-5

-

Canonical SMILES: C(=NC(=O)Cl)=O

Physical and Chemical Properties

Table 1: Key Physical and Chemical Properties of Isocyanatocarbonyl Chloride

| Property | Value |

|---|---|

| Molecular Formula | C2ClNO2 |

| Molecular Weight | 105.48 g/mol |

| CAS Number | 27738-96-1 |

| IUPAC Name | N-(oxomethylidene)carbamoyl chloride |

| InChI Key | VBBUFMFZDHLELS-UHFFFAOYSA-N |

| Physical State | Typically liquid at room temperature |

| Reactivity | Highly reactive toward nucleophiles |

| Functional Groups | Isocyanate and carbonyl chloride |

The compound's structure contributes to its high electrophilicity, making it particularly reactive with nucleophilic species such as amines, alcohols, and thiols. The presence of two electron-withdrawing groups in the molecule enhances its reactivity profile and contributes to its versatility in organic synthesis.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of isocyanatocarbonyl chloride, with the primary methods focusing on the incorporation of both functional groups in a controlled manner.

Primary Synthesis Routes

The synthesis of isocyanatocarbonyl chloride typically involves reactions that introduce both the isocyanate and carbonyl chloride functionalities. While specific methods for this compound aren't detailed in the available search results, related compounds like chlorosulfonyl isocyanate provide insights into potential synthetic approaches.

For instance, chlorosulfonyl isocyanate is prepared by treating cyanogen chloride with sulfur trioxide, with the product being distilled directly from the reaction mixture . A similar approach might be applicable for isocyanatocarbonyl chloride, potentially involving the reaction of appropriate precursors that can introduce both functional groups.

Alternative Synthesis Approaches

Alternative methods may include:

-

Phosgenation reactions involving appropriate nitrogen-containing compounds

-

Carbonylation of suitable chloro-containing precursors

-

Modification of existing isocyanate compounds to introduce the carbonyl chloride functionality

Each method would require careful consideration of reaction conditions, solvent selection, and safety measures due to the compound's reactivity and potential hazards.

Chemical Reactivity

Isocyanatocarbonyl chloride exhibits significant reactivity due to the presence of two electrophilic centers – the isocyanate carbon and the carbonyl chloride carbon.

Reaction Types

The compound participates in various reaction types, most notably:

-

Nucleophilic substitution reactions with species such as alcohols, amines, and water

-

Addition reactions, particularly with unsaturated compounds like alkenes and alkynes

-

Cycloaddition reactions, which can lead to heterocyclic compounds

Reactions with Alcohols and Amines

Isocyanatocarbonyl chloride reacts readily with alcohols to form carbamates (urethanes) and with amines to form urea derivatives. These reactions typically proceed under mild conditions, reflecting the high reactivity of the compound.

Reactions with Unsaturated Compounds

The compound can participate in reactions with alkenes and alkynes, potentially forming cyclic products or functionalized derivatives. These reactions expand the synthetic utility of isocyanatocarbonyl chloride in creating complex molecular structures.

Mechanism of Action

The high reactivity of isocyanatocarbonyl chloride stems from the electrophilic nature of its carbon atoms in both the isocyanate and carbonyl chloride groups. These centers readily react with nucleophiles through mechanisms that typically involve nucleophilic attack followed by subsequent transformations, leading to stable products such as urethanes and ureas.

Applications in Scientific Research

Isocyanatocarbonyl chloride finds applications across multiple scientific domains due to its distinctive reactivity profile.

Chemical Synthesis Applications

In organic synthesis, the compound serves as a valuable building block for the creation of various chemical entities, including:

-

Complex organic molecules with specific functional group patterns

-

Heterocyclic compounds with nitrogen-containing rings

-

Polymeric materials with unique properties

Pharmaceutical and Medicinal Chemistry

In pharmaceutical research, isocyanatocarbonyl chloride may contribute to the synthesis of bioactive compounds, including potential drug candidates. Its ability to form stable bonds with various functional groups makes it useful for creating molecules with specific pharmacological properties.

Materials Science

The compound's reactivity makes it potentially valuable in materials science applications, including:

-

Development of specialized coating materials

-

Creation of adhesives with specific properties

-

Synthesis of polymers with tailored characteristics

Biological Activity and Toxicology

Understanding the biological interactions and potential toxicity of isocyanatocarbonyl chloride is crucial for its safe handling and application.

Interaction with Biological Systems

Isocyanatocarbonyl chloride, like many isocyanates, can interact with biological molecules in various ways:

-

Reaction with proteins: The compound can react with amino acids in proteins, potentially altering protein structure and function

-

Interaction with DNA: Possible reactions with nucleobases could lead to genetic alterations

-

Cellular effects: The compound's reactivity may affect cellular processes and viability

Toxicological Profile

Isocyanates, including isocyanatocarbonyl chloride, are generally associated with several health concerns:

-

Respiratory effects: Potential for respiratory irritation and sensitization

-

Dermal effects: Skin irritation and potential sensitization

-

Systemic toxicity: Possible effects on various organ systems upon significant exposure

Comparative Analysis with Similar Compounds

Understanding how isocyanatocarbonyl chloride compares to related compounds provides important context for its chemical behavior and applications.

Comparison with Other Isocyanates

Isocyanatocarbonyl chloride differs from simpler isocyanates like phenyl isocyanate in several ways:

-

Reactivity: The presence of the carbonyl chloride group likely enhances its electrophilicity compared to simple isocyanates

-

Reaction scope: The dual functionality allows for a broader range of chemical transformations

-

Handling considerations: The compound likely requires more stringent safety measures due to its enhanced reactivity

Comparison with Acyl Chlorides

Relative to simple acyl chlorides like acetyl chloride:

-

Reactivity patterns: Isocyanatocarbonyl chloride offers additional reaction pathways due to the isocyanate group

-

Synthetic utility: The compound provides access to more diverse product structures

-

Specificity: Potential for more selective reactions under appropriate conditions

Unique Features and Advantages

The combination of isocyanate and carbonyl chloride functionalities in a single molecule gives isocyanatocarbonyl chloride distinctive characteristics:

-

Dual reactivity centers for diverse chemical transformations

-

Potential for sequential reactions utilizing the different functional groups

-

Access to complex molecular architectures through relatively simple transformations

Current Research and Future Perspectives

Research involving isocyanatocarbonyl chloride continues to explore its potential applications and develop safer handling methods.

Recent Advances

Recent research has focused on:

-

Development of milder reaction conditions for transformations involving reactive compounds like isocyanatocarbonyl chloride

-

Exploration of new synthetic applications, particularly in heterocyclic chemistry

-

Investigation of catalytic systems that can enhance selectivity in reactions involving multiple reactive sites

Research Needs and Opportunities

Several areas warrant further investigation:

-

Development of safer synthetic routes and handling procedures

-

Exploration of selective reaction conditions that can target specific functional groups

-

Investigation of potential catalytic systems that can modulate the compound's reactivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume